Enhanced Aqueous Solubility via Hydrochloride Salt Form
The hydrochloride salt form of 2-amino-3-bromophenol (CAS 855836-16-7) provides substantively enhanced aqueous solubility compared to the free base form (CAS 116435-77-9). While precise experimental solubility values for this specific compound pair are not published in the peer-reviewed literature, the physicochemical principle is well-established for aminophenol derivatives and aromatic amines generally: protonation of the amino group to form the hydrochloride salt increases polarity and hydrogen-bonding capacity with water, thereby increasing aqueous solubility [1]. Vendor technical specifications indicate that the hydrochloride salt is suitable for aqueous and mixed-phase reaction conditions, whereas the free base requires organic solvent handling [2]. For procurement decisions where reaction conditions involve aqueous media, buffered systems, or biological assays, the hydrochloride salt eliminates the need for in situ protonation and reduces solvent compatibility uncertainties.
| Evidence Dimension | Aqueous solubility and handling suitability |
|---|---|
| Target Compound Data | Hydrochloride salt form; suitable for aqueous/mixed-phase reactions; MW 224.48 g/mol; commercial purity ≥98% |
| Comparator Or Baseline | Free base (2-amino-3-bromophenol, CAS 116435-77-9); requires organic solvent handling; MW 188.02 g/mol |
| Quantified Difference | Qualitative enhancement in aqueous solubility (class-level principle for amine hydrochlorides); no quantitative Ksp or mg/mL data available for direct comparison |
| Conditions | Ambient laboratory conditions; aqueous and mixed aqueous-organic reaction media |
Why This Matters
Procurement of the hydrochloride salt eliminates a solvent-compatibility variable and reduces workflow complexity in aqueous or biological assay contexts.
- [1] Wikipedia. Free base (chemistry) - Comparison of free base vs. salt solubility properties. View Source
- [2] Kuujia. CAS No 855836-16-7 (2-Amino-3-bromophenol hydrochloride) - Solubility and Handling Information. View Source
